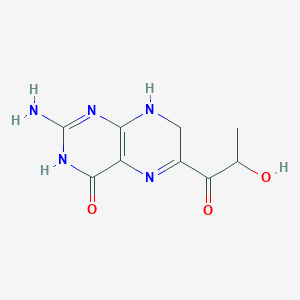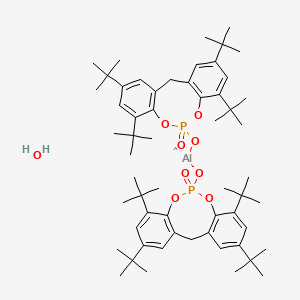
CID 18503514
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate]: is a third-generation organophosphate nucleating agent primarily used in crystalline polymers. It is known for its high rigidity, heat resistance, transparency, and hardness. This compound is highly effective in improving the mechanical properties and crystallization rates of polymers, making it a valuable additive in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves the reaction of aluminium hydroxide with bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide). The reaction typically occurs in the presence of a solvent such as methanol or DMSO under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over parameters such as temperature, pressure, and solvent purity. The process ensures high yield and purity of the final product, which is then used as a nucleating agent in polymer manufacturing .
化学反应分析
Types of Reactions: Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] primarily undergoes nucleophilic substitution reactions due to the presence of phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like methanol or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphates, while oxidation and reduction reactions can modify the hydroxyl and phosphate groups .
科学研究应用
Chemistry: In chemistry, Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] is used as a nucleating and clarifying agent in the polymer industry. It enhances the mechanical properties and transparency of polymers such as polypropylene, PET, PBT, and polyamides .
Biology and Medicine: Its stability and non-toxicity make it a candidate for drug delivery systems and biomedical devices .
Industry: Industrially, this compound is used to improve the production efficiency of polymer products by shortening the molding cycle and enhancing the final product’s properties. It is particularly valuable in the manufacturing of high-performance plastics and packaging materials .
作用机制
The mechanism of action of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves its role as a nucleating agent. It promotes the crystallization of polymers by providing nucleation sites, which leads to a more uniform and fine-grained crystalline structure. This results in improved mechanical properties, such as increased rigidity and heat resistance .
相似化合物的比较
- Bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide) aluminium hydroxide
- Aluminium hydroxybis[2,2-methylen-bis(4,6-di-tert-butylphenyl)phosphate]
Uniqueness: Compared to similar compounds, Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] stands out due to its high efficiency as a nucleating agent. It offers superior mechanical properties and transparency, making it the most effective and safest additive for polypropylene stiffening and permeability modification .
属性
分子式 |
C58H86AlO9P2 |
|---|---|
分子量 |
1016.2 g/mol |
InChI |
InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+2;/p-2 |
InChI 键 |
MUBYBLSNBCQXCW-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O[Al]OP4(=O)OC5=C(CC6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C)C=C(C=C5C(C)(C)C)C(C)(C)C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


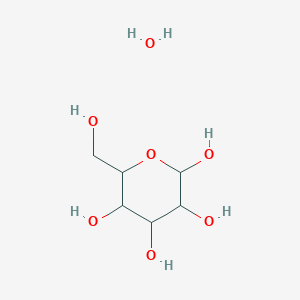
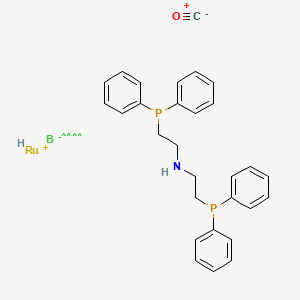

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
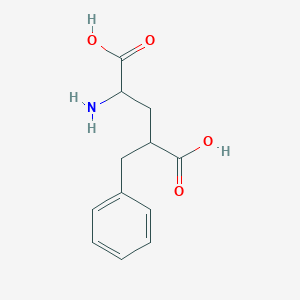
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
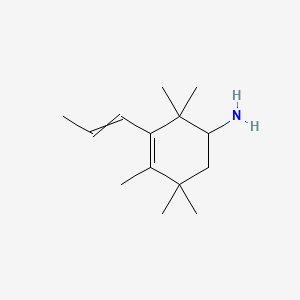
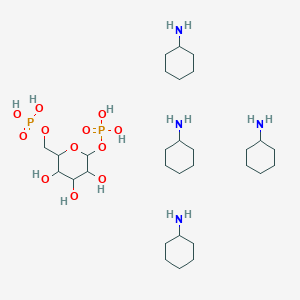
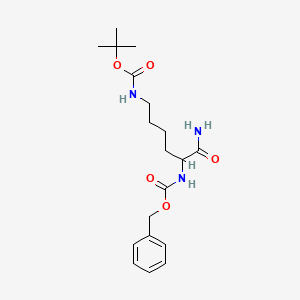
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
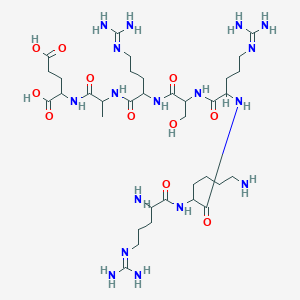
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
